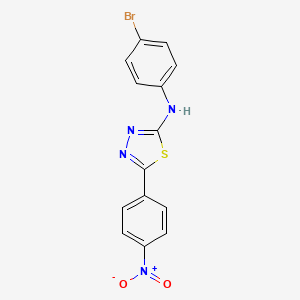
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromoaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using thiosemicarbazide under acidic conditions to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
Uniqueness
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
827580-67-6 |
|---|---|
Molekularformel |
C14H9BrN4O2S |
Molekulargewicht |
377.22 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9BrN4O2S/c15-10-3-5-11(6-4-10)16-14-18-17-13(22-14)9-1-7-12(8-2-9)19(20)21/h1-8H,(H,16,18) |
InChI-Schlüssel |
SYYHICDIEOOVDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




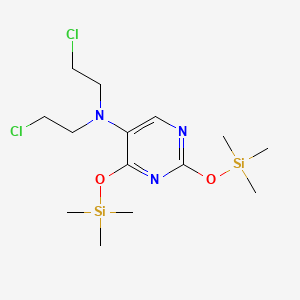
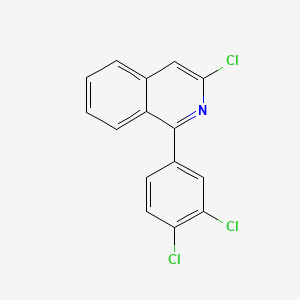
![5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one](/img/structure/B12906097.png)
![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)
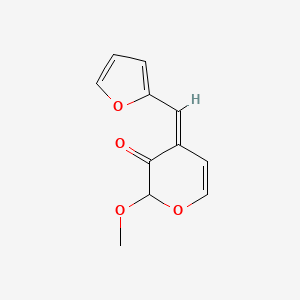
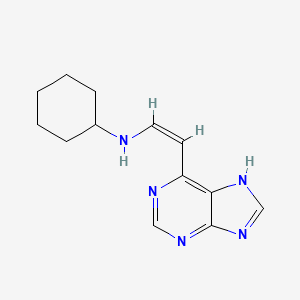
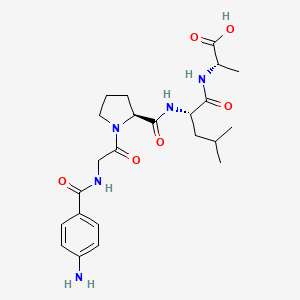

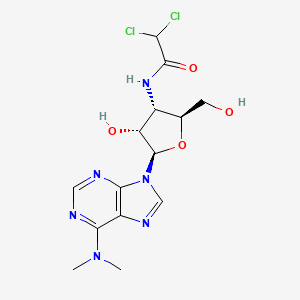

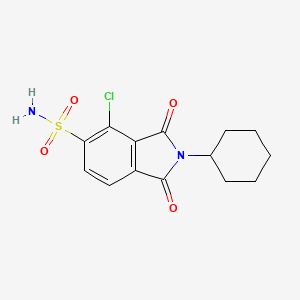
![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
